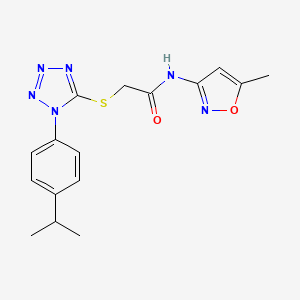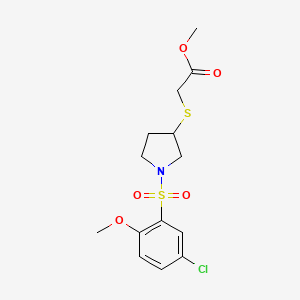
Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a sulfonamide , which is a type of compound containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. It also contains a 5-chloro-2-methoxyphenyl group, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several functional groups including the sulfonamide group and the 5-chloro-2-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups .Mecanismo De Acción
The mechanism of action of Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple targets involved in cancer growth and inflammation. However, one limitation is its low solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
For research on Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate include further studies on its mechanism of action, as well as its potential applications in other fields such as immunology and infectious diseases. Additionally, studies on improving its solubility and bioavailability may lead to more effective treatments.
Métodos De Síntesis
Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with pyrrolidine to obtain 1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine. The second step involves the reaction of 1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine with thioacetic acid to obtain this compound.
Aplicaciones Científicas De Investigación
Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has shown promising results as an anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent, as well as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S2/c1-20-12-4-3-10(15)7-13(12)23(18,19)16-6-5-11(8-16)22-9-14(17)21-2/h3-4,7,11H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHILPATPBTHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2677104.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B2677105.png)
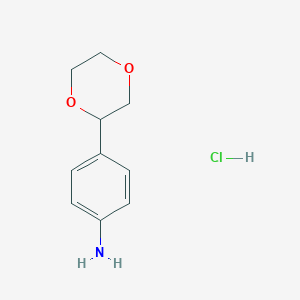

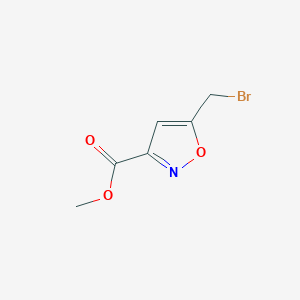
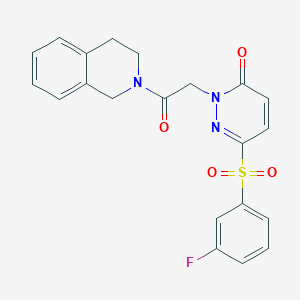
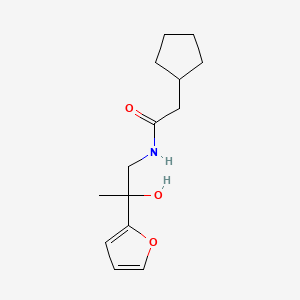
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

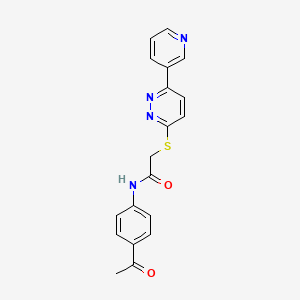

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
